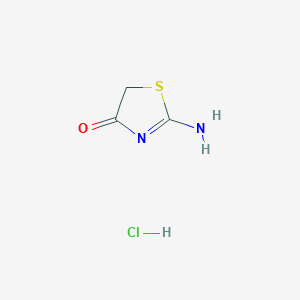

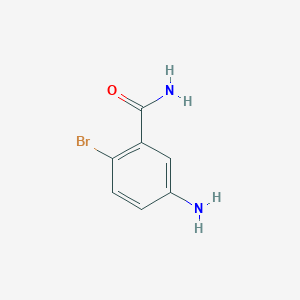

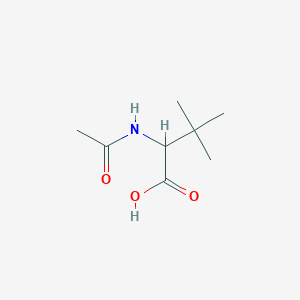

![molecular formula C18H22N2O B112375 [2-(4-苄基哌嗪-1-基)苯基]甲醇 CAS No. 261178-24-9](/img/structure/B112375.png)

[2-(4-苄基哌嗪-1-基)苯基]甲醇

描述

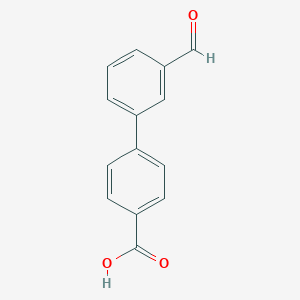

“[2-(4-Benzylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the CAS Number: 261178-24-9 and a linear formula of C18 H22 N2 O . Its IUPAC name is [2-(4-benzyl-1-piperazinyl)phenyl]methanol .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular weight of this compound is 282.39 . The InChI code is 1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 .Physical And Chemical Properties Analysis

The predicted density of this compound is 1.153±0.06 g/cm3 . The predicted boiling point is 445.6±45.0 °C . The predicted vapor pressure is 1.01E-08mmHg at 25°C . The refractive index is 1.616 .科学研究应用

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

The compound has been utilized in the synthesis of novel chromen-2-one derivatives which exhibit significant antimicrobial activity. These derivatives are of interest due to their potential therapeutic applications.

Methods of Application

The derivatives were synthesized through reductive amination of chromen-2-one with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol. The structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy.

Results

The synthesized compounds showed notable antibacterial and antifungal activity, comparable to standard drugs. Docking studies with oxidoreductase proteins correlated well with the experimental inhibitory potency .

Application in Drug Discovery

Scientific Field

Drug Discovery

Summary of Application

The compound’s derivatives have been explored for their bioactivity, particularly in the context of drug discovery, where modifications to the piperazine moiety can lead to unexpected improvements in bioactivity.

Methods of Application

The focus has been on the inclusion of the piperazine moiety into coumarin-based structures, which are known for their broad therapeutic potential.

Results

The studies have indicated that the piperazine derivatives could serve as potent antibacterial, antimalarial, antipsychotic, and antifungal agents .

Application in Antimicrobial Research

Scientific Field

Antimicrobial Research

Summary of Application

The compound has been part of a study to develop new antimicrobial agents that can be used against various bacterial and fungal strains.

Methods of Application

The compound was used to create a series of novel derivatives, which were then tested for their antimicrobial efficacy in vitro.

Results

The derivatives displayed significant activity against a range of microbial organisms, suggesting their potential as new antimicrobial agents .

Application in Molecular Modeling

Scientific Field

Molecular Modeling

Summary of Application

The compound’s derivatives have been used in molecular docking studies to predict their interaction with target proteins involved in microbial metabolism.

Methods of Application

Molecular modeling techniques, including docking studies with crystal structures of target proteins, were employed to estimate the binding affinity of the derivatives.

Results

The genetic algorithm scores from the docking studies showed a good correlation with the experimental data, suggesting the accuracy of the molecular modeling approach .

Application in Antioxidant Research

Scientific Field

Antioxidant Research

Summary of Application

Derivatives of the compound have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Methods of Application

The antioxidant activity was assessed through various in vitro assays to evaluate the scavenging ability of the derivatives.

Results

The studies have reported that the inclusion of the piperazine moiety in coumarin-based structures enhances the antioxidant activity .

Application in Anti-inflammatory Research

Scientific Field

Anti-inflammatory Research

Summary of Application

The compound’s derivatives have been studied for their anti-inflammatory effects, which are important for the treatment of chronic inflammatory diseases.

Methods of Application

The anti-inflammatory activity was evaluated using in vivo and in vitro models to determine the efficacy of the derivatives.

Results

The derivatives have shown promising results in reducing inflammation, indicating their potential use in anti-inflammatory therapies .

Application in Cancer Research

Scientific Field

Cancer Research

Summary of Application

Piperazine analogs of the compound have shown potent antiproliferative activity against various types of cancer cells, including colon, prostate, breast, lung, and leukemia.

Methods of Application

The antiproliferative activity was assessed using in vitro cytotoxicity assays against cancer cell lines. The lead piperazines were also tested in small-animal models to evaluate their efficacy in suppressing and eliminating experimental tumors.

Results

The studies conducted by the National Cancer Institute (NCI) demonstrated the ability of the lead piperazines to suppress and eliminate experimental tumors in small-animal models .

Application in Antiviral Research

Scientific Field

Antiviral Research

Summary of Application

Derivatives of the compound have been evaluated for their potential anti-HIV activity, contributing to the search for new antiviral drugs.

Methods of Application

The anti-HIV activity was assessed through in vitro assays designed to evaluate the inhibitory effect of the derivatives on HIV replication.

Results

Some derivatives exhibited promising results, indicating their potential as anti-HIV agents .

Application in Anticoagulant Development

Scientific Field

Anticoagulant Development

Summary of Application

The compound’s derivatives have been investigated for their anticoagulant properties, which are important for preventing blood clots.

Methods of Application

The anticoagulant activity was evaluated using in vitro assays to measure the effect of the derivatives on blood coagulation pathways.

Results

The derivatives showed potential as anticoagulants, with some exhibiting activity comparable to standard anticoagulant drugs .

Application in Anti-inflammatory and Antioxidant Research

Scientific Field

Anti-inflammatory and Antioxidant Research

Summary of Application

The compound’s derivatives have been studied for their dual anti-inflammatory and antioxidant activities, which are beneficial in treating chronic diseases associated with inflammation and oxidative stress.

Methods of Application

The anti-inflammatory and antioxidant activities were assessed through a combination of in vitro and in vivo assays.

Results

The derivatives displayed significant anti-inflammatory and antioxidant effects, suggesting their therapeutic potential in related diseases .

Application in Neuropharmacology

Scientific Field

Neuropharmacology

Summary of Application

Derivatives have been explored for their potential as antipsychotic agents, contributing to the development of new treatments for psychiatric disorders.

Methods of Application

The antipsychotic activity was evaluated using in vitro receptor binding assays and in vivo behavioral studies in animal models.

Results

Some derivatives showed high affinity for dopamine receptors and exhibited antipsychotic-like effects in behavioral studies .

Application in Antimicrobial Coating Development

Scientific Field

Material Science

Summary of Application

The compound’s derivatives have been used to develop antimicrobial coatings for medical devices and implants to prevent infections.

Methods of Application

The derivatives were incorporated into coatings on various substrates, and their antimicrobial efficacy was tested against common pathogens.

Results

The coatings demonstrated significant antimicrobial activity, reducing the risk of device-related infections .

属性

IUPAC Name |

[2-(4-benzylpiperazin-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNZIYACKKYLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372440 | |

| Record name | [2-(4-benzylpiperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol | |

CAS RN |

261178-24-9 | |

| Record name | [2-(4-benzylpiperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

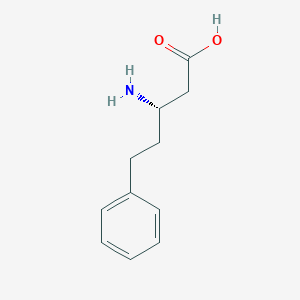

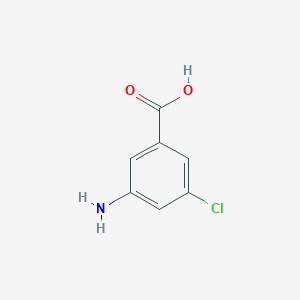

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)